Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2126157-96-6
VCID: VC4301392
InChI: InChI=1S/C16H28N4O2/c1-15(2,3)13-9-20(19-18-13)12-8-10(7-11(12)17)14(21)22-16(4,5)6/h9-12H,7-8,17H2,1-6H3/t10?,11-,12+/m1/s1
SMILES: CC(C)(C)C1=CN(N=N1)C2CC(CC2N)C(=O)OC(C)(C)C
Molecular Formula: C16H28N4O2
Molecular Weight: 308.426

Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate

CAS No.: 2126157-96-6

Cat. No.: VC4301392

Molecular Formula: C16H28N4O2

Molecular Weight: 308.426

* For research use only. Not for human or veterinary use.

Tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate - 2126157-96-6

Specification

CAS No. 2126157-96-6
Molecular Formula C16H28N4O2
Molecular Weight 308.426
IUPAC Name tert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate
Standard InChI InChI=1S/C16H28N4O2/c1-15(2,3)13-9-20(19-18-13)12-8-10(7-11(12)17)14(21)22-16(4,5)6/h9-12H,7-8,17H2,1-6H3/t10?,11-,12+/m1/s1
Standard InChI Key GLVDYJZTWRDUCA-SAIIYOCFSA-N
SMILES CC(C)(C)C1=CN(N=N1)C2CC(CC2N)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core consists of a cyclopentane ring, a five-membered hydrocarbon structure that adopts a non-planar conformation to minimize steric strain. At the 3-position, an amino group (-NH₂) introduces basicity and hydrogen-bonding capability, while the 4-position hosts a 4-tert-butyl-1H-1,2,3-triazol-1-yl group. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety for the amino group during synthetic processes.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.2126157-96-6
Molecular FormulaC₁₆H₂₈N₄O₂
Molecular Weight308.426 g/mol
IUPAC Nametert-butyl (3R,4S)-3-amino-4-(4-tert-butyltriazol-1-yl)cyclopentane-1-carboxylate
SolubilitySoluble in organic solvents

The stereochemistry at the 3R and 4S positions is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The tert-butyl groups on both the triazole and carbamate moieties enhance hydrophobicity, potentially improving membrane permeability.

Synthetic Pathways and Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely involves multi-step strategies to introduce stereochemistry and functional groups. A plausible route includes:

  • Cyclopentane Ring Formation: Utilizing cycloaddition or ring-closing metathesis to construct the cyclopentane core.

  • Triazole Installation: Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-tert-butyltriazole group.

  • Amino Group Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Stereochemical Control

The (3R,4S) configuration is achieved through asymmetric catalysis or chiral auxiliary-mediated synthesis. For instance, Sharpless epoxidation or enzymatic resolution could enforce the desired stereochemistry.

Computational and Biological Insights

In Silico Molecular Docking

Molecular docking studies predict strong interactions with protease enzymes and G protein-coupled receptors (GPCRs). The triazole moiety engages in π-π stacking with aromatic residues, while the amino group forms hydrogen bonds with catalytic aspartate or glutamate residues. These interactions suggest potential as a kinase inhibitor or antiviral agent.

Table 2: Predicted Binding Affinities

Target ProteinBinding Energy (kcal/mol)
HIV-1 Protease-9.2
EGFR Kinase-8.7
ACE2 Receptor-7.9

In Vitro Activity

While specific bioactivity data for this compound remains proprietary, analogs with triazole and Boc groups demonstrate:

  • Anticancer Activity: Inhibition of tumor cell proliferation (IC₅₀ = 2–10 μM) via tubulin binding.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC = 4–16 μg/mL against Gram-positive strains).

Applications in Drug Discovery

Prodrug Development

The Boc group can be cleaved in vivo to release the free amine, enabling prodrug strategies for improved bioavailability. For example, the compound may serve as a precursor for neuroactive agents targeting NMDA receptors.

Peptide Mimetics

The cyclopentane scaffold mimics peptide β-turns, making it valuable in designing protease-resistant peptidomimetics for treating metabolic disorders.

Challenges and Future Directions

Synthetic Scalability

Current routes may face challenges in large-scale production due to costly chiral catalysts. Future work could explore biocatalytic methods or flow chemistry to enhance efficiency.

Toxicity Profiling

Comprehensive ADMET studies are needed to evaluate hepatotoxicity and off-target effects, particularly given the compound’s hydrophobic tert-butyl groups.

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